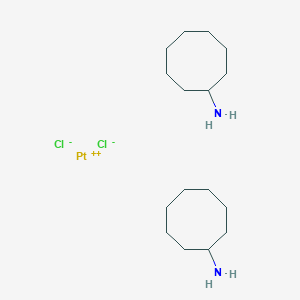
cis-Dicyclooctylamminedichloroplatinum (II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dicyclooctylamminedichloroplatinum (II) is a platinum-based coordination complex. This compound is known for its potential applications in chemotherapy, particularly in the treatment of various types of cancers. It is a derivative of cisplatin, a well-known chemotherapeutic agent, and shares similar structural features with other platinum-based drugs.
Preparation Methods
The synthesis of cis-Dicyclooctylamminedichloroplatinum (II) typically involves the reaction of potassium tetrachloroplatinate (K2PtCl4) with dicyclooctylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer. The synthetic route can be summarized as follows:
- Dissolve potassium tetrachloroplatinate (K2PtCl4) in water.
- Add dicyclooctylamine to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with water.
- Dry the product under vacuum to obtain cis-Dicyclooctylamminedichloroplatinum (II).
Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
cis-Dicyclooctylamminedichloroplatinum (II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines. Common reagents used in these reactions include silver nitrate (AgNO3) and ammonia (NH3).
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity. For example, it can be reduced to platinum(0) or oxidized to platinum(IV) under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, leading to the formation of aquo complexes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-Dicyclooctylamminedichloroplatinum (II) has several scientific research applications, including:
Chemistry: It is used as a model compound to study the coordination chemistry of platinum complexes and their reactivity.
Biology: The compound is investigated for its interactions with biological molecules such as DNA and proteins. It is used to study the mechanisms of action of platinum-based drugs.
Medicine: As a derivative of cisplatin, it is explored for its potential as an anticancer agent. Research focuses on its efficacy, toxicity, and mechanisms of resistance in cancer cells.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of cis-Dicyclooctylamminedichloroplatinum (II) involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of purine bases (adenine and guanine) in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved include:
DNA Cross-Linking: The formation of intrastrand and interstrand cross-links in DNA.
Inhibition of DNA Repair: The compound inhibits the repair of damaged DNA, leading to the accumulation of DNA lesions.
Induction of Apoptosis: The DNA damage triggers apoptotic pathways, resulting in programmed cell death.
Comparison with Similar Compounds
cis-Dicyclooctylamminedichloroplatinum (II) can be compared with other platinum-based compounds such as:
Cisplatin: The parent compound, widely used in chemotherapy. It has a simpler structure with two ammine ligands.
Carboplatin: A derivative of cisplatin with a bidentate dicarboxylate ligand. It has reduced toxicity compared to cisplatin.
Oxaliplatin: Another derivative with a diaminocyclohexane ligand. It is used to treat colorectal cancer and has a different spectrum of activity and toxicity profile.
The uniqueness of cis-Dicyclooctylamminedichloroplatinum (II) lies in its dicyclooctylamine ligand, which may confer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs.
Properties
CAS No. |
62928-48-7 |
|---|---|
Molecular Formula |
C16H34Cl2N2Pt |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
cyclooctanamine;platinum(2+);dichloride |
InChI |
InChI=1S/2C8H17N.2ClH.Pt/c2*9-8-6-4-2-1-3-5-7-8;;;/h2*8H,1-7,9H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
DTUFJJOVXZRLNG-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC(CCC1)N.C1CCCC(CCC1)N.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















